molecular formula C10H16N4O B11778831 N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide

N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide

Cat. No.: B11778831
M. Wt: 208.26 g/mol
InChI Key: ICCDKHDNVGKUOG-UHFFFAOYSA-N
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Description

N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide typically involves the condensation of appropriate amines with pyrazine derivatives. One common method involves the reaction of 2,3-diaminopyrazine with methyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains, making it a candidate for further drug development .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cell surface receptors, modulating intracellular signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison: N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it more suitable for certain applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

N,N,2-trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide

InChI

InChI=1S/C10H16N4O/c1-7-9(10(15)13(2)3)14-5-4-11-6-8(14)12-7/h11H,4-6H2,1-3H3

InChI Key

ICCDKHDNVGKUOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCNCC2=N1)C(=O)N(C)C

Origin of Product

United States

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